molecular formula C9H11ClN2O B15274561 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine

5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine

Katalognummer: B15274561
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: JOYHTBFSGSMACQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine: is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a cyclopropylmethoxy group at the 4-position, and an amine group at the 3-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways or receptors .

Industry: The compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of derivatives with specific desired properties .

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropylmethoxy group and the amine functionality can influence the binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would vary based on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Chloro-4-(cyclopropylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H11ClN2O

Molekulargewicht

198.65 g/mol

IUPAC-Name

5-chloro-4-(cyclopropylmethoxy)pyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c10-7-3-12-4-8(11)9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2

InChI-Schlüssel

JOYHTBFSGSMACQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=C(C=NC=C2N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.